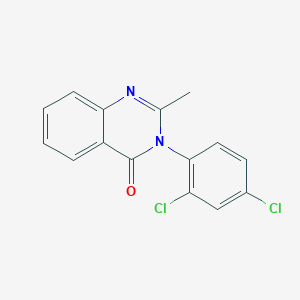
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known to exhibit a wide range of biological activities.
Mechanism Of Action
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors by binding to their respective sites.
Biochemical And Physiological Effects
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Advantages And Limitations For Lab Experiments
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. It also exhibits a long half-life, which allows for prolonged experiments. However, 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several limitations, including its poor solubility in water and its potential for toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the mechanisms underlying its effects on ion channels and other neurotransmitter receptors. Additionally, the development of more potent and selective 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone analogs may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 2-methyl-3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to further purification steps to obtain pure 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes such as learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor.
properties
CAS RN |
4285-65-8 |
|---|---|
Product Name |
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone |
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-7-6-10(16)8-12(14)17/h2-8H,1H3 |
InChI Key |
GCFCLPQARRCRAG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Other CAS RN |
4285-65-8 |
solubility |
45.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



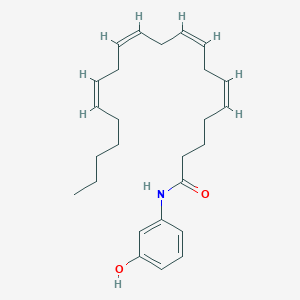
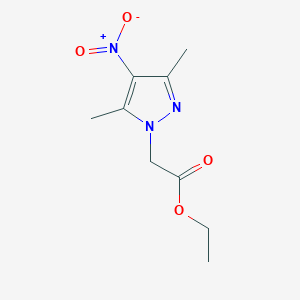
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

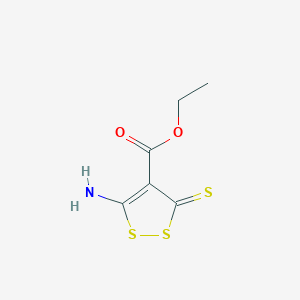
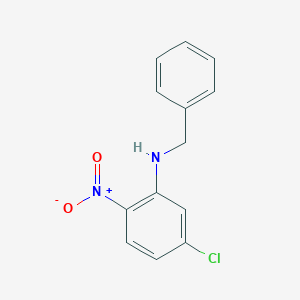
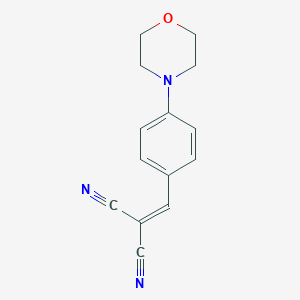
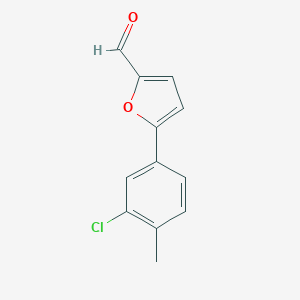
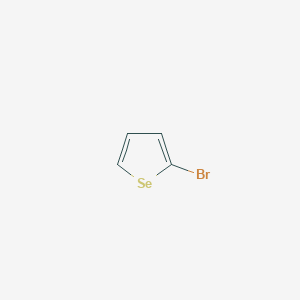
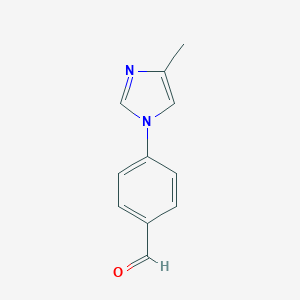
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)